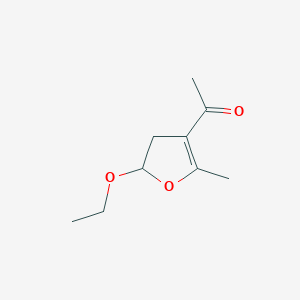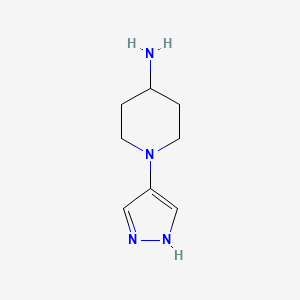![molecular formula C15H10Cl2O B12885810 2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran CAS No. 82158-53-0](/img/structure/B12885810.png)
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a chloro-substituted phenyl group attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran typically involves the reaction of 4-chlorobenzyl chloride with 1-benzofuran under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, resulting in dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 2-[Hydro(4-chlorophenyl)methyl]-1-benzofuran.
Substitution: Formation of 2-[Amino(4-chlorophenyl)methyl]-1-benzofuran or 2-[Thio(4-chlorophenyl)methyl]-1-benzofuran.
Applications De Recherche Scientifique
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The chloro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzofuran core can interact with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-[Chloro(4-chlorophenyl)methyl]-1-indole: Contains a nitrogen atom in the heterocyclic ring.
2-[Chloro(4-chlorophenyl)methyl]-1-naphthalene: Lacks the oxygen atom in the heterocyclic ring.
Uniqueness
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran is unique due to the presence of both chloro-substituted phenyl and benzofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
82158-53-0 |
|---|---|
Formule moléculaire |
C15H10Cl2O |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
2-[chloro-(4-chlorophenyl)methyl]-1-benzofuran |
InChI |
InChI=1S/C15H10Cl2O/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15H |
Clé InChI |
OMCSCCPZCSQESB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)



![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

